molecular formula C8H8BrN3O2 B15356336 N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide

N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide

Cat. No.: B15356336
M. Wt: 258.07 g/mol
InChI Key: NEVFROIHAHQZAC-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide: is an organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-bromopyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amine Addition: The acid chloride is then reacted with glycine or its derivatives to form the desired N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide. This step usually requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

    Substitution: Formation of N-(2-amino-2-oxoethyl)-5-azidopyridine-3-carboxamide.

    Reduction: Formation of N-(2-aminoethyl)-5-bromopyridine-3-carboxamide.

    Oxidation: Formation of N-(2-nitro-2-oxoethyl)-5-bromopyridine-3-carboxamide.

Scientific Research Applications

Chemistry

    Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry.

    Catalysis: Acts as a precursor for catalysts in organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in bioconjugation techniques for labeling proteins.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in hydrogen bonding and van der Waals interactions, stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-5-chloropyridine-3-carboxamide
  • N-(2-amino-2-oxoethyl)-5-fluoropyridine-3-carboxamide
  • N-(2-amino-2-oxoethyl)-5-iodopyridine-3-carboxamide

Uniqueness

N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions that other halogens might not. For example, bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic chemistry.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C8H8BrN3O2/c9-6-1-5(2-11-3-6)8(14)12-4-7(10)13/h1-3H,4H2,(H2,10,13)(H,12,14)

InChI Key

NEVFROIHAHQZAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCC(=O)N

Origin of Product

United States

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